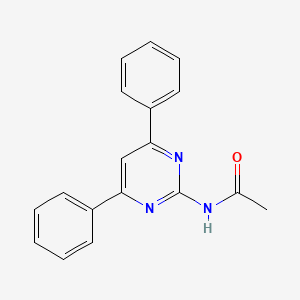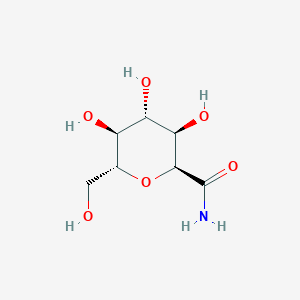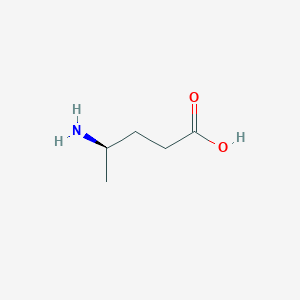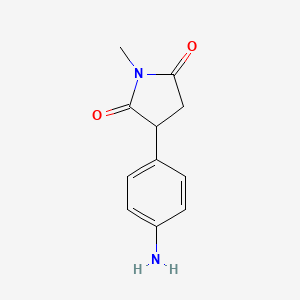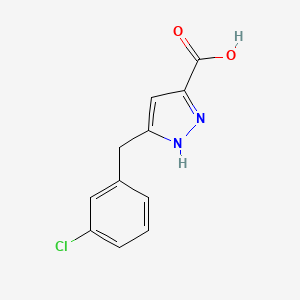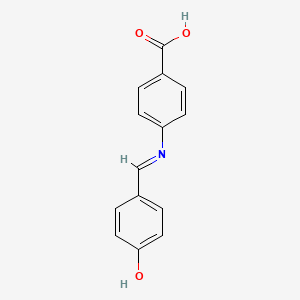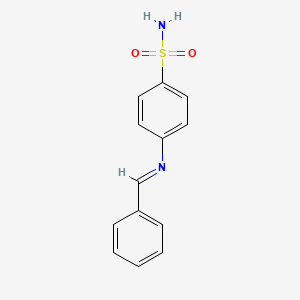
4-(Benzylideneamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylideneamino)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a benzylideneamino group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylideneamino)benzenesulfonamide typically involves the reaction of benzenesulfonamide with benzaldehyde under specific conditions. One common method involves the condensation reaction between benzenesulfonamide and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylideneamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Benzylideneamino)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzylideneamino)benzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes like carbonic anhydrase IX, which plays a role in tumor growth and survival. The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(benzylideneamino)benzenesulfonamide include:
4-(Benzylamino)benzenesulfonamide: This compound has a benzylamino group instead of a benzylideneamino group.
4-(Phenylamino)benzenesulfonamide: This compound has a phenylamino group attached to the benzenesulfonamide structure.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a photostabilizer for PVC and its potential as an enzyme inhibitor in medical research highlight its versatility and importance in various applications .
Properties
CAS No. |
5877-53-2 |
|---|---|
Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-(benzylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-10H,(H2,14,16,17) |
InChI Key |
OPUFYXLEFFRGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |
Key on ui other cas no. |
5877-53-2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
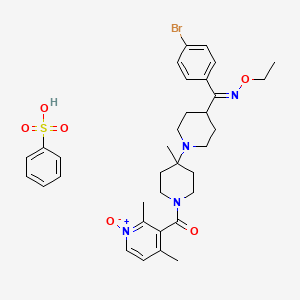

![3-[(4-nonylphenyl)methylamino]propylphosphonic Acid](/img/structure/B3063087.png)
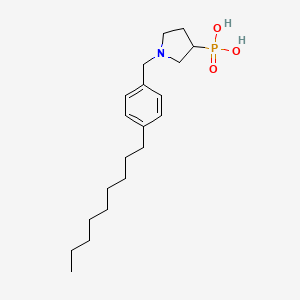
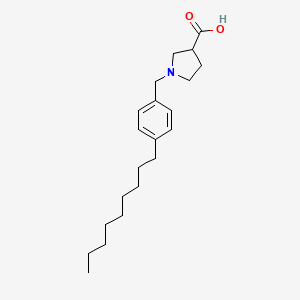

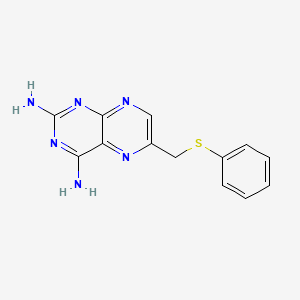
![[3-(carbamoyloxymethyl)-1,4-dihydroxy-5,8-dioxonaphthalen-2-yl]methyl carbamate](/img/structure/B3063122.png)
